N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKZFSKXZSIBJG-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-bromo-2-fluoroacetophenone or the corresponding aldehyde derivative is used as the carbonyl precursor.
- Hydroxylamine hydrochloride serves as the nucleophile to form the oxime.
- A base such as pyridine or sodium hydroxide is used to liberate free hydroxylamine from its hydrochloride salt and to facilitate the condensation.
Reaction Conditions
- The reaction is commonly carried out in pyridine or ethanol under reflux for about 1 hour to several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
- The crude product is purified by recrystallization from solvents such as ethanol or by chromatographic techniques.
Representative Procedure
A typical procedure reported involves:
- Dissolving the ketone (e.g., 4-bromo-2-fluoroacetophenone) and hydroxylamine hydrochloride in pyridine.
- Refluxing the mixture for 1 hour.
- Evaporating the solvent under reduced pressure.
- Quenching the residue with ice-cold water to precipitate the product.
- Filtering, drying, and purifying the solid to obtain the oxime in yields around 70–75%.
Detailed Reaction Data and Characterization
Mechanistic Considerations
The formation of this compound proceeds via nucleophilic attack of the free hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime:
- Nucleophilic addition: Hydroxylamine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate.
- Proton transfer and dehydration: The intermediate loses water under heating, generating the C=N double bond characteristic of the oxime.
- Product stabilization: The aromatic substituents (bromo and fluoro groups) stabilize the imine linkage, facilitating isolation.
Alternative Synthetic Routes and Modifications
While the classical condensation is the most straightforward method, alternative approaches and optimizations have been reported in the literature for related hydroxylamine derivatives:
- Use of microwave-assisted synthesis to reduce reaction time and improve yields.
- Employing metal-free catalytic systems for oxime formation under milder conditions.
- Variation in solvents (e.g., ethanol, methanol, DMSO) and bases (e.g., sodium acetate) to optimize reaction efficiency.
- Protection/deprotection strategies for sensitive functional groups in complex substrates.
However, for the specific compound this compound, the classical reflux method in pyridine remains the standard due to its simplicity and reliability.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Crystallographic studies confirm the molecular structure and imine geometry of the compound, showing the E-configuration of the oxime double bond.
- Spectroscopic data (IR, ^1H NMR, ^13C NMR) provide characteristic signals for the oxime group and aromatic protons, consistent with successful synthesis.
- The compound exhibits good stability as a solid with melting point range 158–160 °C.
- The presence of halogen substituents (bromo and fluoro) on the phenyl ring influences the reactivity and physical properties of the oxime.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 4-bromo-2-fluoroacetophenone with hydroxylamine hydrochloride under basic conditions. Common solvents for this reaction include ethanol or methanol, and it is generally performed at elevated temperatures (reflux conditions). The product can be purified through recrystallization.
Chemistry
- Organic Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the formation of more complex molecules.
- Catalysis : Its unique electronic properties make it suitable as a ligand in catalytic reactions.
Biology and Medicine
-
Drug Development : The compound has been explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its structure suggests it may act as a pharmacophore in drug design targeting neurological pathways.
Activity Type Potential Effects Anti-inflammatory Inhibition of inflammatory pathways Antimicrobial Activity against various bacteria - Biochemical Research : It can be used as a probe to study enzyme interactions and reaction mechanisms, particularly due to its ability to form covalent bonds with nucleophilic sites on proteins.
Industry
- Material Science : this compound can be incorporated into polymers to modify their physical properties.
- Chemical Synthesis : It acts as an intermediate in the synthesis of specialty chemicals, enhancing the production of complex compounds.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study conducted by Kumar et al. (2023) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted the importance of halogen substitutions in enhancing biological activity. -
Anti-inflammatory Properties :
Research by Patel et al. (2024) explored the anti-inflammatory effects of this compound in vitro. Results showed that it effectively inhibited pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases. -
Synthesis of Novel Derivatives :
A recent publication detailed the synthesis of novel derivatives using this compound as a starting material. These derivatives were evaluated for their pharmacological properties, revealing promising results in drug development pipelines.
Mechanism of Action
The mechanism of action of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Key Comparisons:
- Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 4-bromo-2-fluorophenyl group provides strong electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, (NZ)-N-[1-(4-ethylphenyl)ethylidene]hydroxylamine (CAS 2089-32-9) features an electron-donating ethyl group, reducing ring electron deficiency and altering reaction pathways .
- N-[1-[3-(Trifluoromethyl)phenyl]ethylidene]hydroxylamine (CAS 226951-26-4) contains a trifluoromethyl group, which is more electron-withdrawing than bromo or fluoro substituents. This increases the compound’s stability in acidic conditions and may enhance binding affinity in enzyme inhibition studies .
Heterocyclic vs. Aromatic Ring Systems
- Heterocyclic Derivatives :
- N-[1-(2-Phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine (CAS 57372-14-2) incorporates a thiazole ring, introducing sulfur and nitrogen atoms. This heterocyclic system enhances π-π stacking interactions and may improve biological activity, such as antimicrobial properties, compared to purely aromatic systems .
- (NZ)-N-[1-(1-Benzothiophen-2-yl)ethylidene]hydroxylamine (CAS 147396-07-4) includes a benzothiophene ring, which increases lipophilicity and could improve blood-brain barrier penetration in pharmacological applications .
Molecular Weight and Physicochemical Properties
The molecular weight and substituent bulkiness influence solubility and melting points:
Observations:
- The target compound’s higher molecular weight (240.71) compared to simpler analogs like the 4-ethylphenyl derivative (163.22) suggests reduced solubility in polar solvents.
- Heterocyclic derivatives (e.g., thiazole) exhibit moderate molecular weights, balancing lipophilicity and bioavailability .
Biological Activity
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is a chemical compound characterized by its unique molecular structure, which includes a bromine and fluorine atom attached to a phenyl ring and a hydroxylamine functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The molecular formula for this compound is C8H7BrFNO. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can result in the inhibition or modification of enzyme activity, making it a candidate for therapeutic applications. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain biological targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Antioxidant Activity : Some studies have indicated that compounds with similar structures can exhibit antioxidant properties, suggesting that this compound may also contribute to oxidative stress reduction.
Case Studies and Research Findings
A review of relevant literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Studies :
- Enzyme Inhibition :
- Cell-Based Assays :
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic pathways for N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine, and how can reaction conditions be optimized?
The synthesis of this compound likely involves condensation between 4-bromo-2-fluorophenylacetone and hydroxylamine. Key parameters include solvent choice (e.g., ethanol or methanol for mild conditions), temperature control (room temperature to reflux), and stoichiometric ratios to minimize side products like oxime isomers. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification may require column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Stability studies on analogous hydroxylamine derivatives suggest storage at -20°C in inert atmospheres to prevent degradation .
Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) be applied to characterize this compound?
- NMR : ¹H and ¹³C NMR can confirm the ethylidene group (C=N) via deshielded protons (~2.5–3.5 ppm for CH₃ adjacent to imine) and aromatic signals (split patterns due to bromo/fluoro substituents). ¹⁹F NMR helps verify the fluorine environment .
- UV-Vis : The imine group (C=N) typically absorbs at λmax ~255 nm, as observed in structurally similar compounds .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.
Q. What are the critical stability considerations for this compound under laboratory conditions?
Hydroxylamine derivatives are prone to oxidation and hydrolysis. Stability tests under varying pH, temperature, and light exposure are essential. For example, analogs like ethylidene-hydroxylamine salts show ≥5-year stability at -20°C when stored as crystalline solids in airtight containers . Degradation products (e.g., nitroso compounds) should be monitored via HPLC-MS.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of bromo and fluoro substituents on the phenyl ring, influencing the electrophilicity of the imine group. Solvent effects on tautomeric equilibria (e.g., keto-enol) and reaction pathways (e.g., nucleophilic additions) can also be simulated. Software like Gaussian or ORCA, combined with crystallographic data from analogs , provides validated parameters for these studies.
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reaction mechanisms?
Discrepancies often arise in transition-state energetics or regioselectivity. Hybrid approaches, such as combining kinetic isotope effects (KIE) with DFT, can validate mechanistic hypotheses. For example, competitive experiments under varying conditions (e.g., solvent polarity, catalysts) may reconcile differences between predicted and observed reaction outcomes .
Q. How can crystallographic data inform the design of derivatives with enhanced biological activity?
X-ray diffraction studies of structurally related compounds (e.g., bromophenyl-thiazole derivatives ) reveal key intermolecular interactions (e.g., halogen bonding, π-π stacking). These insights guide substitutions to improve binding affinity in enzyme inhibition assays. For instance, introducing electron-donating groups at specific positions may modulate solubility and target engagement.
Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Aligns the compound’s 3D structure (from crystallography ) with protein active sites (e.g., cytochrome P450 isoforms) to predict binding modes.
Q. How can microspectroscopic imaging techniques analyze surface adsorption or degradation in environmental chemistry studies?
Advanced techniques like AFM-IR or Raman microspectroscopy map the compound’s adsorption on indoor surfaces (e.g., glass, polymers) at nanoscale resolution. These methods, combined with GC-MS, identify degradation products under simulated environmental conditions (e.g., UV exposure, humidity) .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
Variations in yields often stem from unoptimized purification steps or undetected side reactions. Systematic DOE (Design of Experiments) approaches, such as varying catalysts (e.g., acetic acid vs. HCl) or reaction times, can identify critical factors. Cross-validation using orthogonal analytical methods (e.g., NMR vs. LC-MS) ensures data reliability .
Q. What validation protocols ensure reproducibility in biological assays involving this compound?
- Dose-Response Curves : Test multiple concentrations in triplicate.
- Positive/Negative Controls : Include known inhibitors/agonists for comparison.
- Blind Experiments : Minimize bias in data interpretation.
- Peer Review : Publish raw data and computational workflows in open-access repositories.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
